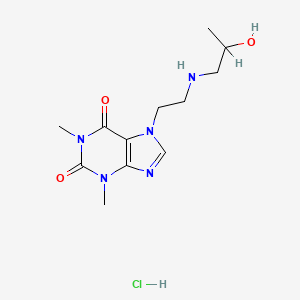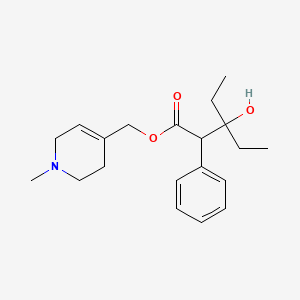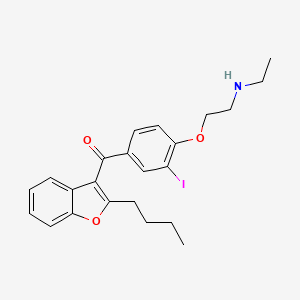
Amiodarone metabolite M1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amiodarone metabolite M1, also known as desethylamiodarone, is a primary metabolite of the antiarrhythmic drug amiodarone. Amiodarone is widely used for the treatment of various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia. Desethylamiodarone retains many of the pharmacological properties of its parent compound and contributes significantly to the therapeutic and toxic effects observed during amiodarone therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of desethylamiodarone involves the N-deethylation of amiodarone. This process can be carried out using various chemical reagents and catalysts. One common method involves the use of human liver microsomes or specific cytochrome P450 enzymes, such as CYP3A4 and CYP2C8, which facilitate the N-deethylation reaction .
Industrial Production Methods: Industrial production of desethylamiodarone typically involves the large-scale synthesis of amiodarone followed by its enzymatic or chemical N-deethylation. The process is optimized to ensure high yield and purity of the metabolite. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify desethylamiodarone from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: Desethylamiodarone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and elimination from the body.
Common Reagents and Conditions:
Oxidation: Desethylamiodarone can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dealkylated derivatives of desethylamiodarone. These metabolites are further processed and eliminated from the body .
Aplicaciones Científicas De Investigación
Desethylamiodarone has several scientific research applications across various fields:
Chemistry:
- Used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
- Studied for its chemical stability and reactivity under different conditions .
Biology:
- Investigated for its effects on cellular metabolism and mitochondrial function.
- Used in studies exploring the mechanisms of drug-induced toxicity and cellular responses .
Medicine:
- Plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of amiodarone therapy.
- Studied for its therapeutic potential and adverse effects in clinical settings .
Industry:
- Utilized in the pharmaceutical industry for the development of improved formulations and delivery systems for amiodarone.
- Employed in the production of diagnostic tools and assays for monitoring drug levels in patients .
Mecanismo De Acción
Desethylamiodarone exerts its effects primarily by blocking potassium channels in cardiac cells, leading to prolonged repolarization and stabilization of the cardiac action potential. This action helps to prevent and control arrhythmias. Additionally, desethylamiodarone interacts with other ion channels, including sodium and calcium channels, contributing to its antiarrhythmic properties .
Molecular Targets and Pathways:
Potassium Channels: Inhibition of potassium currents responsible for repolarization.
Sodium Channels: Modulation of sodium influx during the cardiac action potential.
Calcium Channels: Regulation of calcium entry into cardiac cells.
Comparación Con Compuestos Similares
Desethylamiodarone is unique compared to other similar compounds due to its specific pharmacological profile and metabolic properties. Some similar compounds include:
Amiodarone: The parent compound with a broader spectrum of action but higher toxicity.
Dronedarone: A derivative of amiodarone with fewer side effects but reduced efficacy.
Sotalol: Another class III antiarrhythmic with different ion channel blocking properties.
Desethylamiodarone stands out due to its significant contribution to the therapeutic effects of amiodarone therapy while also being a major factor in its adverse effects.
Propiedades
Número CAS |
96027-71-3 |
|---|---|
Fórmula molecular |
C23H26INO3 |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3-iodophenyl]methanone |
InChI |
InChI=1S/C23H26INO3/c1-3-5-9-21-22(17-8-6-7-10-19(17)28-21)23(26)16-11-12-20(18(24)15-16)27-14-13-25-4-2/h6-8,10-12,15,25H,3-5,9,13-14H2,1-2H3 |
Clave InChI |
CFVCYTDXVQNGLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCNCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


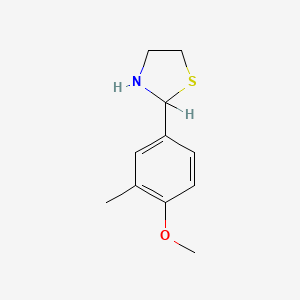
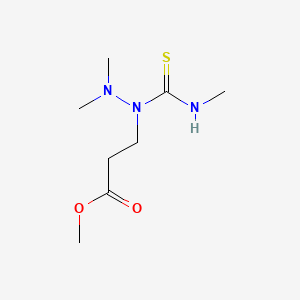

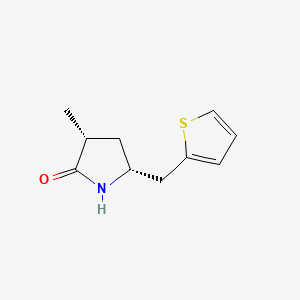

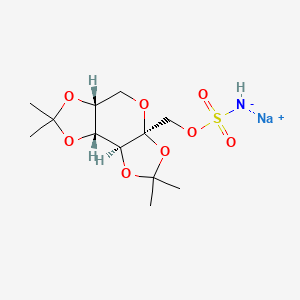
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
![[(3S,3aR,6S,6aS)-3-[3-(2,6-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12757264.png)

![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
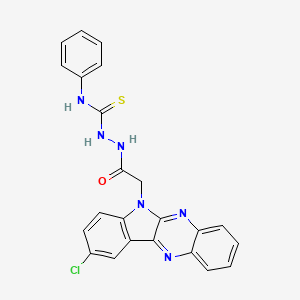
![methyl 8-(bromomethyl)-2-methyl-4-(piperidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12757280.png)
